Isoxathion
Overview
Description
Isoxathion is a synthetic organic compound with the chemical formula C₁₃H₁₆NO₄PS . It is an isoxazole organothiophosphate insecticide, known for its effectiveness against a variety of sucking and chewing insects. This compound is particularly noted for its role as an acetylcholinesterase inhibitor, which disrupts the nervous system of insects, leading to their death .
Scientific Research Applications
Isoxathion has a wide range of applications in scientific research, including:
Safety and Hazards
Isoxathion is classified as Acute toxicity - Category 3, both Oral and Dermal. It is also classified as Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
C13H16NO4PSC_{13}H_{16}NO_{4}PSC13H16NO4PS
. It is an insecticide, specifically an isoxazole organothiophosphate insecticide .Target of Action
Isoxathion primarily targets the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine into choline and acetic acid .
Mode of Action
This compound acts by inhibiting the action of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine continues to stimulate the postsynaptic neuron, causing overstimulation and disruption of nerve signaling.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, this compound disrupts the normal functioning of this pathway, leading to a variety of downstream effects such as overstimulation of muscles and glands controlled by the nervous system.
Pharmacokinetics
Like many organothiophosphate insecticides, it is likely that this compound is absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
The primary result of this compound’s action is the overstimulation of the nervous system due to the accumulation of acetylcholine. This can lead to symptoms such as muscle twitching, weakness, and paralysis. In severe cases, it can cause respiratory failure and death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness as an insecticide can be affected by the presence of other chemicals, temperature, and pH. Its stability can be influenced by exposure to light, heat, and moisture .
Biochemical Analysis
Biochemical Properties
Isoxathion interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit acetylcholinesterase , a key enzyme involved in nerve signal transmission. The nature of these interactions involves the binding of this compound to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter .
Cellular Effects
The major adverse effect of this compound observed is the inhibition of brain and red blood cell cholinesterase activity . This compound has shown no carcinogenicity, adverse effects on reproduction, teratogenicity, delayed neurotoxicity, and genotoxicity relevant to human health .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of acetylcholinesterase . This inhibition occurs when this compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine, which can disrupt normal nerve signal transmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the persistence and degradation of this compound were studied in three soil types . Persistence was influenced by soil type and moisture content; the approximate half-life at a 30 ppmw dose level varied from 15 to 40 days in non-flooded models .
Metabolic Pathways
This compound penetrates into plant tissues and is hydrolyzed to produce 3-hydroxy-5-phenylisoxazole, which is then rapidly converted to water-soluble compounds . This suggests that this compound is involved in metabolic pathways that lead to its degradation and removal from the organism.
Transport and Distribution
Given its role as an insecticide, it is likely that this compound is transported to sites of action where it can exert its effects .
Subcellular Localization
As an insecticide, it is likely to be found in areas of the cell where it can exert its inhibitory effects on acetylcholinesterase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxathion is typically synthesized through the reaction of 3-hydroxy-5-phenylisoxazole with O,O-diethylthiophosphoryl chloride in the presence of sodium carbonate . This reaction involves the formation of an ester linkage between the isoxazole ring and the phosphorothioate group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of concentrated reagents and catalysts, and the reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: Isoxathion undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form its oxon derivative.
Hydrolysis: In the presence of water, this compound can hydrolyze to form and .
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phosphorothioate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with or being commonly used.
Substitution: Nucleophiles such as or can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Formation of oxon derivatives.
Hydrolysis: Formation of and .
Substitution: Formation of substituted phosphorothioate derivatives
Comparison with Similar Compounds
Dichlorvos: An organophosphate insecticide with a simpler structure and faster degradation rate.
Malathion: Another organophosphate insecticide, known for its lower toxicity to mammals.
This compound’s unique isoxazole ring structure makes it a valuable compound for studying the structure-activity relationships of organophosphorus insecticides and their interactions with biological targets .
Properties
IUPAC Name |
diethoxy-[(5-phenyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NO4PS/c1-3-15-19(20,16-4-2)18-13-10-12(17-14-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMSCIWHRZJSRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NOC(=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16NO4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042080 | |
Record name | Isoxathion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid; [HSDB] | |
Record name | Isoxathion | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5740 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
160 °C/0.15 mmHg | |
Record name | ISOXATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6692 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily soluble in organic solvents., In water, 1.9 mg/l @ 25 °C | |
Record name | ISOXATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6692 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000222 [mmHg] | |
Record name | Isoxathion | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5740 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/, The first essential step in the initiation of the delayed neuropathic effect of an organophosphate is phosphorylation of a target protein in the nervous system. The protein has esteratic enzyme activity. The phosphorylation, which was originally studied radiochemically, can be monitored conveniently as progressive inhibition of the activity of this enzyme, which is now referred to as Neuropathy Target Esterase (NTE or Neurotoxic Esterase)... . The second, and equally essential, step is the transformation of the phosphorylated NTE to a modified form: one of the remaining ester bonds of the inhibitor molecule attached to the NTE active site undergoes a biochemical cleavage leaving an ionized acidic residue bound to the protein: this residue is negatively charged and the reaction is referred to as "aging". Both inhibition and aging of inhibited NTE are essential to initiate neuropathy, but the role of the negative charge in the initiation of axonal degeneration is not known. The process of "aging" of inhibited NTE has some analogy with the better-known "aging" of inhibited AChE. However, the analogy does not last above the level of enzyme inhibition. Acute toxicity arises directly from the loss of catalytic activity of AChE, leading to accumulation of excess physiological substrate. Mere loss of catalytic activity of NTE (without aging) does not initiate neuropathy. There is no evidence of a deleterious accumulation of a physiological substrate for NTE or lack of hydrolysis products after inhibition in vivo, and the effect of the negative charge may be focused on some quite separate process. /Organophosphorus Pesticides/ | |
Record name | ISOXATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6692 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellowish liquid | |
CAS No. |
18854-01-8 | |
Record name | Isoxathion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18854-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Isoxathion [ISO:BSI] | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoxathion | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,O-diethyl O-5-phenylisoxazol-3-ylphosphorothioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.734 | |
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Record name | ISOXATHION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRA3YFG6CX | |
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Record name | ISOXATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6692 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Isoxathion?
A1: this compound is an organophosphate insecticide that acts by inhibiting acetylcholinesterase (AChE) []. This enzyme is crucial for breaking down the neurotransmitter acetylcholine in the nervous system. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of nerves and muscles.
Q2: How does the inhibition of acetylcholinesterase by this compound manifest in insects?
A2: The accumulation of acetylcholine due to AChE inhibition by this compound causes a range of symptoms in insects, including tremors, paralysis, and eventually death []. The specific symptoms and their severity depend on the insect species, the developmental stage of the insect, and the dose of this compound.
Q3: Can this compound affect non-target organisms?
A3: Yes, this compound can inhibit AChE in non-target organisms, including mammals, birds, and fish []. While generally considered less toxic to mammals than some other organophosphates, this compound can still cause adverse effects in humans and other mammals upon exposure [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C13H16NO4PS, and its molecular weight is 313.33 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research papers do not delve into detailed spectroscopic data, general information on the spectroscopic characteristics of organophosphate insecticides can be found in chemistry resources. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to elucidate the structure and confirm the identity of this compound.
Q6: How is this compound metabolized in plants?
A6: this compound is rapidly metabolized in plants. The primary metabolic pathway involves hydrolysis to 3-hydroxy-5-phenylisoxazole, which is further transformed into water-soluble compounds like 3-(β-d-glucopyranosyl-oxy)-5-phenylisoxazole and 2-(β-d-glucopyranosyl)-5-phenyl-4-isoxazolin-3-one [].
Q7: What about this compound degradation in soil?
A7: this compound degradation in soil is influenced by factors like soil type and moisture content. The half-life in non-flooded soils can range from 15 to 40 days at a 30 ppm dose []. Flooding significantly accelerates the degradation process. Biodegradation is a key process, with 3-Hydroxy-5-phenylisoxazole identified as a key intermediate [, ].
Q8: Has resistance to this compound been observed in insect populations?
A8: Yes, resistance to this compound and cross-resistance to other organophosphate insecticides have been documented in several insect species, including the rice brown planthopper (Nilaparvata lugens) [, ]. This highlights the importance of resistance monitoring and management strategies in areas where this compound is used.
Q9: What analytical methods are commonly used to detect and quantify this compound residues?
A9: Gas chromatography (GC) [, , ] and high-performance liquid chromatography (HPLC) [, ] are widely employed for this compound analysis. Detection methods coupled with these separation techniques include flame photometric detection (FPD) [], nitrogen-phosphorus detection (NPD) [], and mass spectrometry (MS) [, ].
Q10: What is the environmental fate of this compound?
A10: this compound can potentially impact the environment through various routes. While its degradation in soil is relatively fast, leaching to groundwater can occur [, ]. Additionally, its toxicity to aquatic organisms raises concerns about water contamination []. Monitoring and mitigation strategies are essential to minimize its environmental impact.
Q11: Are there alternatives to this compound for pest control?
A11: Yes, alternative insecticides and integrated pest management (IPM) strategies can be considered []. IPM approaches involve a combination of methods, such as cultural control, biological control (e.g., using parasitoids) [, ], and the judicious use of less toxic insecticides.
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